2-tert-butyl-N-(4-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide
Description
2-tert-butyl-N-(4-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique imidazo[1,2-b]pyridazine core, which is known for its biological activity and versatility in drug design.
Properties
IUPAC Name |
2-tert-butyl-N-(4-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O/c1-17(2,3)14-10-22-15(20-14)9-8-13(21-22)16(23)19-12-6-4-11(18)5-7-12/h4-10H,1-3H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTCJCGPUHPVJSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl-N-(4-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide typically involves the following steps:
Formation of the Imidazo[1,2-b]pyridazine Core: This can be achieved through a cyclization reaction involving a suitable pyridazine derivative and an imidazole precursor. Common reagents include phosphorus oxychloride (POCl3) and a base such as triethylamine.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl bromide and a strong base like sodium hydride (NaH).
Attachment of the 4-Fluorophenyl Group: This step often involves a Suzuki coupling reaction between a 4-fluorophenylboronic acid and a halogenated imidazo[1,2-b]pyridazine intermediate, using a palladium catalyst.
Formation of the Carboxamide Group: The final step involves the conversion of a carboxylic acid derivative to the carboxamide using reagents such as thionyl chloride (SOCl2) followed by reaction with an amine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of tert-butyl alcohol or tert-butyl hydroperoxide.
Reduction: Reduction reactions can target the imidazo[1,2-b]pyridazine core, potentially leading to the formation of dihydroimidazo[1,2-b]pyridazine derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Strong nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: tert-Butyl alcohol, tert-butyl hydroperoxide.
Reduction: Dihydroimidazo[1,2-b]pyridazine derivatives.
Substitution: Various substituted imidazo[1,2-b]pyridazine derivatives depending on the nucleophile used.
Scientific Research Applications
2-tert-butyl-N-(4-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Chemical Biology: It serves as a probe to study the function of imidazo[1,2-b]pyridazine-containing molecules in biological systems.
Industrial Applications: Potential use in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 2-tert-butyl-N-(4-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with molecular targets such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby blocking the signaling pathways that promote cell proliferation. This makes it a promising candidate for anti-cancer therapy.
Comparison with Similar Compounds
Similar Compounds
- 2-tert-butyl-N-(4-chlorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide
- 2-tert-butyl-N-(4-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide
- 2-tert-butyl-N-(4-bromophenyl)imidazo[1,2-b]pyridazine-6-carboxamide
Uniqueness
Compared to its analogs, 2-tert-butyl-N-(4-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can significantly influence the compound’s binding affinity and selectivity towards biological targets, enhancing its potential efficacy and reducing off-target effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
